Methyl 2-(acetylamino)-4-methyl-4H-pyrrolo(3,2-d)(1,3)thiazole-5-carboxylate
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Overview
Description
Methyl 2-(acetylamino)-4-methyl-4H-pyrrolo(3,2-d)(1,3)thiazole-5-carboxylate is a heterocyclic compound that features a thiazole ring fused with a pyrrole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(acetylamino)-4-methyl-4H-pyrrolo(3,2-d)(1,3)thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with an α,β-unsaturated carbonyl compound, followed by acetylation and esterification steps .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and subsequent functionalization steps .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(acetylamino)-4-methyl-4H-pyrrolo(3,2-d)(1,3)thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .
Scientific Research Applications
Methyl 2-(acetylamino)-4-methyl-4H-pyrrolo(3,2-d)(1,3)thiazole-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-(acetylamino)-4-methyl-4H-pyrrolo(3,2-d)(1,3)thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial agent.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Uniqueness
Methyl 2-(acetylamino)-4-methyl-4H-pyrrolo(3,2-d)(1,3)thiazole-5-carboxylate is unique due to its fused pyrrole-thiazole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
72083-48-8 |
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Molecular Formula |
C10H11N3O3S |
Molecular Weight |
253.28 g/mol |
IUPAC Name |
methyl 2-acetamido-4-methylpyrrolo[3,2-d][1,3]thiazole-5-carboxylate |
InChI |
InChI=1S/C10H11N3O3S/c1-5(14)11-10-12-6-4-7(9(15)16-3)13(2)8(6)17-10/h4H,1-3H3,(H,11,12,14) |
InChI Key |
ARLLOSPOTZRECM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)N(C(=C2)C(=O)OC)C |
Origin of Product |
United States |
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